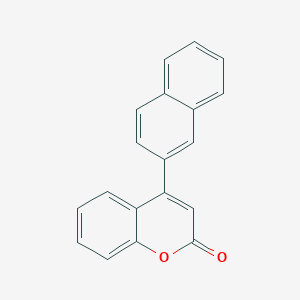

4-(Naphthalen-2-yl)-2H-chromen-2-one

Description

4-(Naphthalen-2-yl)-2H-chromen-2-one is a coumarin derivative featuring a naphthalene substituent at the 4-position of the chromen-2-one scaffold. Coumarins are oxygen-containing heterocycles with broad applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties . Recent studies highlight its role as a lead inhibitor of SARS-CoV-2 spike protein binding to the ACE2 receptor, with derivatives like NF1 (4,6,8-tri(naphthalen-2-yl)-2H-chromen-2-one) showing high binding affinity .

Properties

Molecular Formula |

C19H12O2 |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

4-naphthalen-2-ylchromen-2-one |

InChI |

InChI=1S/C19H12O2/c20-19-12-17(16-7-3-4-8-18(16)21-19)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H |

InChI Key |

UWYSBAGNWZMSHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)OC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation of Salicylaldehydes with Naphthalen-2-yl Acetonitrile

A widely utilized method involves the condensation of salicylaldehyde derivatives with naphthalen-2-yl acetonitrile under strongly basic conditions. Adapted from a protocol by, this approach employs tert-butoxide (tBuOK) in dimethylformamide (DMF) at 110°C for 16 hours. The reaction proceeds via the formation of a cyano-stabilized carbanion intermediate, which undergoes intramolecular cyclization to yield the coumarin core.

Mechanistic Insights :

- Deprotonation : tBuOK deprotonates naphthalen-2-yl acetonitrile, generating a resonance-stabilized cyano(phenyl)methanide.

- Knoevenagel Condensation : The carbanion attacks the carbonyl group of salicylaldehyde, forming an α,β-unsaturated intermediate.

- Cyclization : Intramolecular nucleophilic addition of the phenolic oxygen to the nitrile group, followed by hydrolysis, produces the 2H-chromen-2-one scaffold.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | tBuOK | 67–93 |

| Solvent | DMF | — |

| Temperature | 110°C | — |

| Reaction Time | 16 hours | — |

Substituting salicylaldehyde with 5-substituted variants (e.g., 5-methoxy or 5-nitro) modulates electronic effects, though yields remain consistent.

Multi-Component One-Pot Synthesis Using Naphthalen-2-carbaldehyde

Green and efficient protocols leverage multi-component reactions (MCRs) to assemble the coumarin framework in a single step. A representative method from involves the condensation of resorcinol, naphthalen-2-carbaldehyde, and malononitrile catalyzed by calcium hydroxide (Ca(OH)₂) in methanol at room temperature.

Reaction Pathway :

- Knoevenagel Adduct Formation : Malononitrile reacts with naphthalen-2-carbaldehyde to generate an arylidene malononitrile.

- Michael Addition : Resorcinol attacks the α,β-unsaturated nitrile, forming a chromene intermediate.

- Cyclization and Aromatization : Base-mediated intramolecular cyclization yields the 4H-chromene, which oxidizes to the 2H-chromen-2-one under aerobic conditions.

Catalyst Screening :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Ca(OH)₂ | Methanol | 85–92 |

| Diethylamine | Ethanol | 78–88 |

| 2-Aminopyridine | Water | 70–82 |

| MgO | Neat | 65–75 |

Calcium hydroxide outperforms other bases due to its dual role in activating the aldehyde and facilitating cyclization.

Guanidine Hydrochloride-Mediated Cyclocondensation

A three-component strategy reported in synthesizes 4-aryl-2H-chromen-2-ones via the reaction of 3-acetylcoumarin (3AC), naphthalen-2-carbaldehyde, and guanidine hydrochloride in ethanol under reflux.

Procedure :

- Aldol Condensation : 3AC reacts with naphthalen-2-carbaldehyde in the presence of piperidine to form a chalcone analog.

- Cyclocondensation : Guanidine hydrochloride facilitates ring closure, forming the pyrimidine-fused coumarin derivative.

Experimental Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 50–80 |

| Temperature | Reflux (78°C) | — |

| Catalyst | Piperidine | — |

| Reaction Time | 5–6 hours | — |

This method is notable for its compatibility with diverse aldehydes, though yields vary with steric and electronic effects.

Organocatalytic Asymmetric Synthesis

Recent advances employ chiral organocatalysts for enantioselective synthesis. For instance, L-proline catalyzes the asymmetric aldol reaction between 2-hydroxyacetophenone and naphthalen-2-carbaldehyde, followed by oxidative cyclization.

Key Steps :

- Asymmetric Aldol Addition : L-Proline induces enantioselectivity, forming a β-hydroxy ketone intermediate.

- Oxidative Lactonization : IBX (2-iodoxybenzoic acid) oxidizes the aldol adduct to the coumarin skeleton.

Performance Metrics :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| L-Proline | 88–92 | 60–70 |

| Cinchona Alkaloids | 75–80 | 55–65 |

While yields are moderate, this method provides access to enantiomerically pure derivatives.

Solid-Phase Synthesis Using Functionalized Resins

Solid-supported synthesis enhances purity and simplifies purification. A polystyrene-bound malononitrile resin reacts sequentially with naphthalen-2-carbaldehyde and resorcinol, followed by acidolytic cleavage to release the product.

Advantages :

- Purification : Simple filtration removes byproducts.

- Reusability : The resin is regenerated for subsequent cycles.

Yield Comparison :

| Cycle | Yield (%) |

|---|---|

| 1st | 82 |

| 2nd | 78 |

| 3rd | 70 |

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A protocol from achieves cyclocondensation in 30 minutes using ethanol as a solvent and piperidine as a catalyst.

Optimization :

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 30 minutes |

| Yield | 75% | 88% |

Microwave methods are ideal for high-throughput synthesis but require specialized equipment.

Characterization and Analytical Data

All synthesized compounds are characterized via:

- FT-IR : Lactone carbonyl stretch at 1720–1740 cm⁻¹.

- ¹H NMR : Distinct singlet for the C3 proton at δ 6.2–6.4 ppm.

- Mass Spectrometry : Molecular ion peaks consistent with theoretical m/z.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Base-Catalyzed | 67–93 | 16 hours | Low | High |

| Multi-Component | 85–92 | 2–4 hours | Moderate | Moderate |

| Guanidine-Mediated | 50–80 | 6 hours | Low | Low |

| Organocatalytic | 55–70 | 12 hours | High | Low |

| Solid-Phase | 70–82 | 8 hours | High | Moderate |

| Microwave | 88 | 0.5 hours | High | High |

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(Naphthalen-2-yl)-2H-chromen-2-one has a variety of applications in scientific research, including chemistry, biology, medicine, and industry. It is unique because of its combination of naphthalene and chromenone moieties, which gives it distinct chemical and biological properties.

Scientific Research Applications

- Chemistry It serves as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

- Biology This compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Studies explore the antimicrobial behavior of thiazole coumarin derivatives using in vitro and in silico methods .

- Medicine It is studied for potential therapeutic effects, such as anticancer and antiviral activities. Arylated coumarin derivatives, including 4,6,8-tri(naphthalen-2-yl)-2H-chromen-2-one, have been identified as lead inhibitors of SARS-CoV-2, showing a high binding affinity to the junction of the SARS-CoV-2 spike glycoprotein (S-protein) and human angiotensin-converting enzyme 2 (ACE2) receptor .

- Industry It is used in developing dyes, pigments, and fluorescent materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation It can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the chromenone moiety to dihydrochromenone or other reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Electrophilic and nucleophilic substitution reactions can occur at the naphthalene or chromenone rings using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Diversity

- 2-Phenyl-4H-chromen-4-one derivatives (): These compounds feature phenyl groups at the 2-position, with substituents like methylthio (compound 2 , m.p. 105°C) and methylsulfonyl (compound 3 , m.p. 187°C). The sulfonyl group enhances oxidative stability, while methylthio groups require bromination and oxidation steps for conversion (yields: 52–78%) .

- 3-Aryl-4-(arylethynyl)-2H-chromen-2-one (): Alkynyl groups at the 4-position enable π-π interactions. Microwave-assisted synthesis () achieves higher yields (80–94%) compared to conventional heating, emphasizing method efficiency .

- Dihydroartemisinin-coumarin hybrids (): Prop-2-yn-1-yloxy and trifluoromethyl substituents at the 7-position yield derivatives with high synthetic efficiency (78–91% yields) and moderate melting points (82–132°C) .

Naphthalene-Containing Analogues

- Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (): These cyclohexene-fused derivatives are synthesized via Claisen-Schmidt condensation, demonstrating how ring systems influence solubility and reactivity .

- NF1, NF12, and NF13 (): Tri- and di-naphthalenyl coumarins exhibit enhanced binding to viral proteins due to extended aromatic surfaces. NF1’s three naphthalene groups confer superior affinity compared to hydroxyl-substituted NF12/NF13 .

Antiviral Activity

- NF1 inhibits SARS-CoV-2 spike protein/ACE2 interaction (), while simpler coumarins like 4-hydroxy-2H-chromen-2-one () lack this specificity, underscoring the naphthalene group’s role in target engagement .

Antimicrobial and Antitumor Effects

- Oxazole-coumarin hybrids (): Compound 30 (3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one) shows potent antibacterial activity (comparable to ciprofloxacin), whereas nitro-substituted derivatives (e.g., 33) exhibit antifungal effects .

- Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one (): Fluorescent properties combined with antitumor activity highlight dual functionality absent in non-fluorescent analogues .

Physico-Chemical Properties

Biological Activity

The compound 4-(Naphthalen-2-yl)-2H-chromen-2-one , also known as a naphthyl-substituted coumarin, is a member of the broader class of 2H-chromen-2-one derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

This compound is synthesized through various methods involving the reaction of naphthalene derivatives with coumarin precursors. The synthesis often employs techniques such as microwave-assisted synthesis or traditional reflux methods, yielding products with varying degrees of purity and biological activity.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study investigating the effects of coumarin derivatives on breast cancer cells (MCF-7 and MDA-MB-231) demonstrated that compounds similar to this compound induce apoptosis through modulation of the p53 pathway. The IC50 values for these compounds were found to be in the range of 10–20 µM , suggesting strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis via p53 pathway |

| Other Analogues | MDA-MB-231 | 18 | Cell cycle arrest at G0/G1 phase |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. The compound exhibits bactericidal and bacteriostatic effects.

Case Study: Antibacterial Testing

In a study evaluating the antibacterial activity against Staphylococcus aureus , Escherichia coli , and Bacillus cereus , the compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as streptomycin.

| Bacterial Strain | MIC (mg/mL) | Standard Antibiotic (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 0.25 |

| Escherichia coli | 1.0 | 0.5 |

| Bacillus cereus | 0.75 | 0.5 |

3. Anti-inflammatory Activity

Recent research has indicated that coumarin derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies suggest that this compound can reduce levels of TNF-alpha and IL-6 in macrophage cultures.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is closely linked to their structural features. Modifications in the naphthalene or chromene moiety can significantly influence their pharmacological profiles.

Key SAR Findings:

- Substitution Patterns: Electron-donating groups enhance anticancer activity, while electron-withdrawing groups may improve antimicrobial efficacy.

- Hydrophobic Interactions: The presence of hydrophobic naphthalene rings contributes to increased membrane permeability, enhancing bioactivity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(Naphthalen-2-yl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 2-acetylnaphthalene can be brominated to 2-bromo-1-(naphthalen-2-yl)ethanone, followed by reaction with thiourea to form thiazole derivatives (as seen in analogous syntheses) . Ethanol with KOH (10%) is commonly used as a solvent and base, and reaction conditions (e.g., temperature, stirring time) should be optimized using Design of Experiments (DoE) to improve yield. Recrystallization in ethanol is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments and carbonyl groups (C=O at ~160-170 ppm).

- FT-IR : Identify the lactone carbonyl stretch (~1720 cm⁻¹) and naphthyl C-H stretches (~3050 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to verify molecular ion peaks (theoretical [M+H]⁺ = 273.3) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Classified as harmful (H302, H312, H332), it requires:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods.

- Ventilation: Use well-ventilated areas to avoid inhalation of dust.

- Emergency protocols: Rinse skin/eyes immediately with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., MAO-B for neuroprotective studies, as seen in coumarin-morpholine conjugates) .

- QSAR modeling : Train models on datasets of similar chromen-2-one derivatives to correlate substituent effects (e.g., nitro or methoxy groups) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Meta-analysis : Compare substituent effects (e.g., nitro groups in 8-nitro derivatives enhance antimicrobial activity but reduce solubility) .

- Dose-response curves : Validate IC₅₀ values across multiple replicates to identify outliers .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELXL for structure refinement. Hydrogen bonding patterns (e.g., C=O⋯H interactions) influence molecular packing and stability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between naphthyl groups) to predict solubility and reactivity .

Q. What multi-step synthetic routes optimize yield for complex derivatives?

- Methodology :

- Stepwise functionalization : Introduce substituents sequentially. For example, brominate the naphthyl group before coupling with thiazole rings .

- Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling reactions to attach aryl groups .

Q. How do substituents influence the compound’s photophysical properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.